Progabide acid - 62665-97-8

Progabide acid

Catalog Number: EVT-1196321
CAS Number: 62665-97-8
Molecular Formula: C17H15ClFNO3
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Progabide is a pharmacological agent known for its role as a gamma-aminobutyric acid (GABA) receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is crucial for controlling neuronal excitability and preventing seizures. Progabide's ability to cross the blood-brain barrier and its conversion into active metabolites within the brain make it a compound of interest for various neurological and psychiatric conditions2.

Applications in Various Fields

Anticonvulsant Properties

Progabide exhibits a broad spectrum of anticonvulsant activities against seizures of various origins, including those mediated by GABAergic mechanisms and those independent of GABAergic systems. It has been effective against seizures induced by agents like bicuculline, picrotoxinin, and pentylenetetrazol, as well as seizures from penicillin, strychnine, electroshock, and audiogenic sources. Progabide's anticonvulsant effects are accompanied by relatively minor secondary effects compared to other antiepileptics, with myorelaxation occurring only at doses higher than the effective doses in convulsant tests2.

Kindling and Kindled Seizures

In the kindled amygdaloid seizure model in rats, progabide attenuated afterdischarge durations and the severity of convulsive responses. It also increased the number of trials necessary to complete kindling when administered daily during the acquisition period. However, the development of kindled behavior was comparable to controls after the same total afterdischarge experience, suggesting that GABA's role in kindling development may be nonspecific3.

Dopaminergic System and Movement Disorders

Progabide has been shown to reverse the reduction in substance P immunoreactivity in the rat substantia nigra induced by chronic impairment of dopaminergic transmission. This suggests that progabide may have therapeutic potential in conditions associated with dopaminergic dysfunction, such as Parkinson's disease and movement disorders related to antipsychotic medication4.

Photosensitivity and Epilepsy

In the photosensitive baboon, Papio papio, progabide demonstrated protective effects against intermittent light stimulation-induced seizures. This effect was dose-dependent and confirmed the anticonvulsant properties of progabide in another animal model5.

Interaction with Epoxide Hydrolase

Progabide has been investigated for its potential to inhibit microsomal epoxide hydrolase, an enzyme involved in the detoxification of various compounds, including carbamazepine. In vivo and in vitro studies showed that progabide can inhibit this enzyme, which may have implications for drug interactions and the metabolism of co-administered antiepileptic drugs6.

Psychiatric Disorders

Progabide's effects on the GABAergic system have been linked to potential antidepressant actions observed in clinical trials. It has been shown to enhance norepinephrine liberation in limbic areas and reduce serotonin turnover, with repeated administration leading to up-regulation of 5-HT2 receptors. These monoaminergic changes, although different from those induced by tricyclic antidepressants, may be connected to the antidepressant action of progabide7.

Ethanol Withdrawal Syndrome

Progabide has been tested for its ability to suppress ethanol withdrawal syndrome in rats. It produced a dose-related inhibition of tremors and seizures induced by ethanol withdrawal, suggesting that it may be a potential treatment for ethanol withdrawal syndrome in humans8.

GABA Agonists in Psychiatric Disorders

Clinical trials have explored the use of progabide in psychiatric disorders such as anxiety, schizophrenia, and depression. While its antipsychotic action was not evident, improvements in affect and mood were noted, particularly in depressed patients where progabide produced a significant reduction in depressive symptoms9.

GABA Agonists in Epilepsy

Progabide's anticonvulsant action was further supported by its efficacy in the kindling model of epilepsy. It shortened afterdischarge durations and attenuated the severity of convulsive responses in a dose-dependent manner. The anticonvulsant effects of progabide were partially reversed by the antagonist of benzodiazepine receptors, suggesting that its action may be mediated via the GABA/benzodiazepine receptor complex10.

Progabide

Compound Description: Progabide is a gamma-aminobutyric acid (GABA) receptor agonist that readily crosses the blood-brain barrier. It is metabolized in the body into three active metabolites: SL 75102 (progabide acid), gabamide, and GABA [, ]. Like SL 75102, progabide displays anticonvulsant activity against seizures involving GABA-mediated events and those seemingly independent of GABAergic mechanisms []. It also demonstrates minor secondary effects like myorelaxation at higher doses and influences extrapyramidal motor activity [].

Relevance: Progabide is the parent compound of progabide acid (SL 75102). SL 75102 is formed through the metabolism of progabide in vivo [, ]. They share a core structure, with SL 75102 being the carboxylic acid derivative of progabide.

Gabamide

Compound Description: Gabamide, also known as 4-amino-butanamide, is another active metabolite of progabide []. While its specific pharmacological actions are not extensively detailed in the provided abstracts, its presence as a progabide metabolite suggests potential involvement in GABAergic pathways.

Relevance: Gabamide is a structurally related metabolite of progabide. Both gabamide and progabide acid (SL 75102) result from the metabolism of progabide []. This metabolic relationship suggests structural similarities and potential overlap in their interaction with biological targets.

γ-Aminobutyric Acid (GABA)

Compound Description: GABA is the primary inhibitory neurotransmitter in the central nervous system [, ]. Its actions are mediated through GABA receptors, leading to neuronal inhibition. Deficits in GABAergic neurotransmission are implicated in various neurological disorders, including epilepsy [, ].

Relevance: GABA is the primary target of progabide acid (SL 75102) and progabide's pharmacological actions [, ]. Progabide is metabolized to GABA, and both progabide and progabide acid act as GABA receptor agonists [, ]. This direct interaction with the GABAergic system makes GABA a key related compound.

Muscimol

Compound Description: Muscimol is a potent, naturally occurring GABA receptor agonist, specifically targeting GABAA receptors [, , , ]. It exhibits significant anticonvulsant properties but also induces secondary central effects at therapeutically relevant doses [].

Relevance: Muscimol, like progabide acid (SL 75102), acts as a direct GABAA receptor agonist [, ]. This shared mechanism of action, directly enhancing GABAergic signaling, highlights the relationship between the two compounds.

Isoguvacine

Compound Description: Isoguvacine is a selective GABAA receptor agonist, known for its role in research exploring GABAergic mechanisms [, ].

Relevance: Similar to progabide acid (SL 75102), isoguvacine acts as a GABAA receptor agonist []. This common mechanism of action, directly influencing GABAA receptors, links the two compounds in terms of their pharmacological effects.

Relevance: THIP shares a similar pharmacological target with progabide acid (SL 75102), both acting as GABA receptor agonists [, ]. This commonality in receptor interaction, influencing GABAergic signaling, classifies THIP as a related compound.

Baclofen

Compound Description: Baclofen is a selective GABAB receptor agonist, primarily used as an antispastic agent [, , , , ]. It exerts its effects by activating GABAB receptors, leading to reduced neurotransmitter release [].

Relevance: Baclofen and progabide acid (SL 75102) both influence GABAergic pathways, although they target different receptor subtypes. Progabide acid primarily acts on GABAA receptors, while baclofen selectively targets GABAB receptors [, ]. Despite this difference, both compounds ultimately enhance GABAergic signaling, albeit through distinct mechanisms.

Valproic Acid

Compound Description: Valproic acid is a widely used antiepileptic drug with multiple proposed mechanisms of action, including enhancement of GABAergic neurotransmission [, , , , ].

Relevance: Although its exact mechanism is not fully elucidated, valproic acid, like progabide acid (SL 75102), is known to influence GABAergic signaling [, , , , ]. This shared involvement in modulating GABAergic activity, regardless of the precise mechanism, makes valproic acid a relevant compound.

Source and Classification

Progabide acid is classified as a pharmaceutical agent with neuroactive properties. It is derived from gamma-aminobutyric acid, which plays a crucial role in neurotransmission. The compound's classification includes:

  • Type: Anticonvulsant
  • Chemical Class: GABA receptor agonist
  • CAS Number: 62665-97-8
Synthesis Analysis

The synthesis of progabide acid involves several critical steps, typically starting from simpler precursors. The general synthetic route includes:

  1. Starting Material: The synthesis often begins with diethyl cyanomalonate or similar compounds.
  2. Key Reactions:
    • Deethoxycarbonylation: This step removes ethoxy groups to form an intermediate.
    • Ester Hydrolysis: Hydrolysis of esters leads to the formation of carboxylic acids.
    • Nitrile Reduction: This process reduces nitriles to amines, which are essential for forming the final structure of progabide.
  3. Final Steps: The final product is purified through recrystallization or chromatography techniques.
Molecular Structure Analysis

Progabide acid has a complex molecular structure characterized by its chemical formula C17H16ClFN2O2C_{17}H_{16}ClFN_2O_2. Key features include:

  • Molecular Weight: Approximately 334.78 g/mol
  • Structure:
    • Contains a chlorinated aromatic ring.
    • Features a secondary amine group.
    • Exhibits multiple functional groups including carbonyl and amine functionalities.

Structural Data

  • Melting Point: 133-135 °C
  • Solubility: Water solubility is approximately 70.9 mg/L.
  • LogP (octanol-water partition coefficient): 3.06, indicating moderate lipophilicity.
Chemical Reactions Analysis

Progabide acid participates in various chemical reactions, particularly those involving its interaction with biological systems:

  1. Receptor Binding: Progabide acts as an agonist for GABA_A and GABA_B receptors, leading to increased chloride ion influx and subsequent neuronal inhibition.
  2. Metabolism: In vivo, progabide undergoes hepatic metabolism to form its active metabolites, which may include other GABA analogs.
  3. Pharmacokinetics:
    • Bioavailability: Approximately 60%.
    • Half-life: About 4 hours, influencing dosing frequency.
Mechanism of Action

The mechanism of action of progabide acid primarily involves its interaction with GABA receptors:

  • GABA_A Receptors: Progabide enhances the binding affinity of gamma-aminobutyric acid to GABA_A receptors, facilitating chloride ion flow into neurons, which results in hyperpolarization and decreased excitability.
  • GABA_B Receptors: Activation of GABA_B receptors by progabide inhibits calcium ion influx into presynaptic terminals, reducing the release of excitatory neurotransmitters.

This dual action contributes significantly to its anticonvulsant properties.

Physical and Chemical Properties Analysis

Progabide acid exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Polar Surface Area: 76.67 Ų
Applications

Progabide acid has several scientific applications:

  1. Anticonvulsant Therapy: Used primarily in the management of epilepsy due to its ability to enhance inhibitory neurotransmission.
  2. Research Tool: Employed in pharmacological studies to understand GABA receptor functions and develop new therapeutic agents targeting these pathways.
  3. Neuropharmacology Studies: Investigated for its potential effects on various neurological disorders beyond epilepsy, such as anxiety and depression.

Properties

CAS Number

62665-97-8

Product Name

Progabide acid

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid

Molecular Formula

C17H15ClFNO3

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)

InChI Key

AJPSGLKFKRSEBJ-VKAVYKQESA-N

SMILES

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl

Synonyms

progabide acid
SL 75102
SL-75102

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C(=C/2\C=C(C=CC2=O)F)/NCCCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.